Technical Whitepaper: Chemical Identity, Synthesis, and Applications of 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic Acid
Technical Whitepaper: Chemical Identity, Synthesis, and Applications of 4-{[(Difluoromethyl)sulfanyl]methyl}benzoic Acid
Executive Summary
In the landscape of modern medicinal chemistry, the incorporation of fluorinated functional groups is a premier strategy for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the difluoromethylthio (–SCF₂H) group has emerged as a highly sought-after motif.
A frequent inquiry from researchers regarding novel building blocks is their Chemical Abstracts Service (CAS) registry number. Extensive database cross-referencing confirms that 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid (also known as 4-(((difluoromethyl)thio)methyl)benzoic acid) currently does not possess a widely registered, publicly available CAS number . It is a specialized intermediate that was recently synthesized, isolated, and characterized as a novel derivative (Compound 6f) in a 2021 study published in The Journal of Organic Chemistry [1]. Consequently, researchers and procurement teams must rely on its IUPAC nomenclature, SMILES string, or structural formula for database querying and custom synthesis requests.
This whitepaper provides a comprehensive technical guide on the structural properties, synthetic protocols, and analytical validation of this specific compound to support drug development professionals.
Structural and Physicochemical Profiling
The target molecule integrates a benzoic acid core with a difluoromethylthio (–SCF₂H) group linked via a methylene spacer. The –SCF₂H group acts as a lipophilic hydrogen bond donor. The highly electronegative fluorine atoms withdraw electron density, making the sulfur atom less nucleophilic and the hydrogen atom slightly acidic. This unique property allows the molecule to form robust hydrogen bonds with target proteins, improving metabolic stability and membrane permeability compared to standard thioethers or methoxy groups [2].
Table 1: Physicochemical and Analytical Data
| Property | Value |
| IUPAC Name | 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid |
| Common Synonym | 4-(((difluoromethyl)thio)methyl)benzoic acid |
| Molecular Formula | C₉H₈F₂O₂S |
| Molecular Weight | 218.22 g/mol |
| Melting Point | 141.8 °C [1] |
| SMILES | O=C(O)c1ccc(CSC(F)F)cc1 |
Experimental Methodology: Synthesis Workflow
Because this compound is not commercially ubiquitous, laboratories must often synthesize it in-house. The following protocol outlines a robust, two-stage mercapto-difluoromethylation methodology.
Causality in Experimental Design
Direct difluoromethylation of thiols using chlorodifluoromethane (Freon-22) requires harsh basic conditions and utilizes an ozone-depleting gas. Furthermore, direct thiolation of alkyl halides often leads to unwanted disulfide dimerization. To circumvent this, our protocol utilizes thiourea to form an intermediate isothiouronium salt, which prevents disulfide formation. Subsequent in-situ hydrolysis and trapping with diethyl bromodifluoromethylphosphonate provides a bench-stable, liquid source of the difluorocarbene intermediate under mild aqueous conditions.
Mechanistic workflow for the synthesis of 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid.
Step-by-Step Protocol
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Isothiouronium Salt Formation: Suspend 4-(bromomethyl)benzoic acid (1.0 equiv) and thiourea (1.1 equiv) in absolute ethanol. Reflux the mixture for 2 hours. Note: Thiourea is a superior nucleophile to water/hydroxide, ensuring selective S-alkylation over O-alkylation.
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Hydrolysis and Difluoromethylation: Cool the reaction mixture to 0 °C and add an aqueous solution of KOH (3.0 equiv) to hydrolyze the salt to the corresponding thiolate. Immediately add diethyl bromodifluoromethylphosphonate (1.5 equiv) dropwise. Stir at room temperature for 4 hours. Note: The phosphonate reagent undergoes nucleophilic attack by the thiolate, followed by the elimination of the phosphate leaving group to yield the –SCF₂H moiety.
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Workup and Purification: Acidify the mixture with 1M HCl to pH 2 to precipitate the product. Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (petroleum ether/ethyl acetate 5:1) to yield the product as a white solid [1].
Analytical Validation (Self-Validating Protocol)
A synthetic protocol is only as robust as its validation checkpoints. To ensure the integrity of the synthesized 4-{[(difluoromethyl)sulfanyl]methyl}benzoic acid, the workflow must incorporate orthogonal analytical techniques to confirm the presence of the –SCF₂H group and rule out side products.
Self-validating analytical workflow for confirming the -SCF2H moiety.
Diagnostic Checkpoints
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¹⁹F NMR (376 MHz): The two fluorine atoms are magnetically equivalent but are split by the adjacent proton, yielding a characteristic doublet at approximately -92.7 ppm with a large geminal coupling constant (²J_HF ≈ 55–56 Hz) [1]. This definitively differentiates it from a trifluoromethyl (–CF₃) group, which would appear as a singlet near -62 ppm.
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¹H NMR (400 MHz, CD₃OD): The proton of the –SCF₂H group is highly deshielded by the adjacent fluorine and sulfur atoms, appearing as a distinct triplet at 6.97 ppm (J = 56.3 Hz) [1]. The 1:2:1 triplet splitting is caused by coupling to the two fluorine atoms. The benzylic protons appear as a singlet at 4.07 ppm.
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LC-MS: Electrospray ionization in negative mode (ESI-) should yield an[M-H]⁻ peak at m/z 217.0, confirming the intact molecular weight without fragmentation of the thioether bond.
